molecular formula C11H16N2OS B2553088 N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305489-31-8

N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No. B2553088
M. Wt: 224.32
InChI Key: CJBNTJXNJVVIJJ-UHFFFAOYSA-N
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Description

N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide, also known as MTPT or MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopamine-producing neurons in the brain. This compound has been particularly useful in studying the mechanisms underlying Parkinson's disease, as it produces symptoms that are similar to those observed in patients with this disorder.

Mechanism Of Action

N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide works by selectively targeting and destroying dopamine-producing neurons in the brain. This is accomplished through the conversion of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide into a toxic metabolite called MPP+, which then enters the dopamine-producing neurons and disrupts their normal functioning. This disruption ultimately leads to the death of these neurons, which can produce symptoms similar to those observed in patients with Parkinson's disease.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide are primarily related to its ability to selectively destroy dopamine-producing neurons in the brain. This can lead to a range of symptoms, including tremors, rigidity, and difficulty with movement and coordination. In addition, N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has also been shown to produce changes in brain chemistry and function, which can have a range of other effects on the body and mind.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments is its ability to selectively target dopamine-producing neurons in the brain. This can make it a valuable tool for studying the mechanisms underlying Parkinson's disease and other neurological disorders. However, there are also several limitations to using N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments, including its potential toxicity and the need for specialized equipment and techniques to ensure the purity and consistency of the final product.

Future Directions

There are many potential future directions for research related to N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide and its effects on the brain and body. One possible direction is the development of new treatments and therapies for Parkinson's disease and other neurological disorders based on the insights gained from studying N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide. Another potential direction is the development of new methods for synthesizing and purifying N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide, which could improve the consistency and reliability of this compound for use in lab experiments. Finally, further research is needed to better understand the long-term effects of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide on the brain and body, as well as its potential applications in other areas of scientific research.

Synthesis Methods

N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide is typically synthesized through a multistep process involving the reaction of various chemical reagents. The exact details of this synthesis method can vary depending on the specific laboratory and equipment used, but typically involve the use of specialized equipment and techniques to ensure the purity and consistency of the final product.

Scientific Research Applications

N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has been widely used in scientific research for its ability to selectively destroy dopamine-producing neurons in the brain. This has made it a valuable tool for studying the mechanisms underlying Parkinson's disease, as well as for developing new treatments and therapies for this disorder. In addition, N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has also been used in research related to other neurological disorders, such as Huntington's disease and Alzheimer's disease.

properties

IUPAC Name

N-[4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-5-10(14)13-11-12-8(4)9(15-11)6-7(2)3/h5,7H,1,6H2,2-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBNTJXNJVVIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide

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